[Glp5] Substance P (5-11)

Dopamine Release Neuropharmacology Striatum

[Glp5] Substance P (5-11) is a pyroglutamyl-modified octapeptide fragment of Substance P (aa 5-11). The N-terminal Glp modification confers enhanced resistance to aminopeptidase degradation vs. unmodified fragments, ensuring reliable in vitro/in vivo stability. At 0.1 nM, it exhibits a biphasic effect on striatal dopamine release, making it an essential, non-substitutable tool for dissecting endogenous Substance P metabolism and localized dopaminergic modulation in rat CNS models.

Molecular Formula C41H57N9O9S
Molecular Weight 852.0 g/mol
Cat. No. B12406748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Glp5] Substance P (5-11)
Molecular FormulaC41H57N9O9S
Molecular Weight852.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyXDUVKSVLDVUFCJ-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Glp5] Substance P (5-11): A Pyroglutamyl-Stabilized Fragment for Neurokinin and Dopamine Research


[Glp5] Substance P (5-11) is an octapeptide fragment of the full-length neuropeptide Substance P, corresponding to amino acids 5 through 11, with an N-terminal pyroglutamyl (Glp) modification. It is an endogenously occurring metabolite in the rat central nervous system (CNS) and a commercially available research tool . The pyroglutamyl residue is a critical structural feature that imparts resistance to aminopeptidase degradation, distinguishing it from the unmodified Substance P (5-11) fragment . Its primary reported biological activity is the localized modulation of dopamine release in the rat striatum .

Why Generic Substitution Fails: Functional and Stability Differences in [Glp5] Substance P (5-11) Selection


Substituting [Glp5] Substance P (5-11) with generic alternatives like the unmodified Substance P (5-11) fragment or other Substance P analogs is scientifically unsound. The N-terminal pyroglutamyl (Glp) modification on this specific fragment confers enhanced resistance to exopeptidase degradation compared to the unmodified C-terminal fragment, potentially altering its in vitro and in vivo stability and activity profile . Furthermore, analogs such as [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7) or [Nle11]-Substance P are designed for entirely different experimental purposes, exhibiting distinct receptor interactions or pharmacokinetic properties, such as a significantly extended duration of action at the NK1 receptor or resistance to methionine oxidation, respectively . Therefore, experimental reproducibility and specificity in studies of dopamine modulation or Substance P metabolism necessitate the use of the exact compound.

Head-to-Head Evidence for [Glp5] Substance P (5-11): Quantified Differences vs. Closest Analogs


In Vitro Dopamine Modulation: [Glp5] Substance P (5-11) Exhibits a Narrow, Biphasic Concentration-Response Profile in Rat Striatum

The functional activity of [Glp5] Substance P (5-11) on spontaneous dopamine outflow in the rat striatum is highly concentration-dependent and biphasic, which is a key differentiating factor from the broader activity of full-length Substance P. A significant increase in dopamine outflow is observed at 0.1 nM, with a smaller effect at 1 nM. Critically, concentrations below 0.1 nM or above 1 nM up to 10 μM fail to modify dopamine release, establishing a functional window [1]. This contrasts with full-length Substance P, which generally exhibits a broader, more potent, and monotonic effect on dopamine release across a wider concentration range [2].

Dopamine Release Neuropharmacology Striatum

Stability Enhancement: Pyroglutamyl Modification of [Glp5] Substance P (5-11) Increases Resistance to Exopeptidase Degradation

The N-terminal pyroglutamyl (Glp) residue in [Glp5] Substance P (5-11) is a critical structural determinant of its increased metabolic stability. This cyclic amino acid protects the peptide from degradation by aminopeptidases, which typically cleave from the N-terminus of linear peptides. This is a direct structural advantage over the unmodified Substance P (5-11) fragment, which lacks this protective moiety and is therefore more susceptible to rapid enzymatic breakdown in biological matrices . While quantitative degradation kinetics are not reported for [Glp5] Substance P (5-11), the class-level effect of N-terminal pyroglutamyl protection is well-established for extending peptide half-life compared to unprotected analogs [1].

Peptide Stability Proteolytic Resistance Metabolism

Functional Differentiation from Long-Acting Analog [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7)

While both [Glp5] Substance P (5-11) and [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7) are derivatives of the Substance P (5-11) fragment, they serve distinct research purposes due to their different pharmacological profiles. DiMe-C7 is characterized as a Substance P analog that acts on the NK1 receptor with a significantly extended duration of action compared to Substance P itself, and it selectively activates dopamine metabolism in the mesencephalon and midbrain cortex . In contrast, [Glp5] Substance P (5-11) is an endogenously occurring fragment with a localized, modulatory role on dopamine release in the striatum, lacking the prolonged NK1 activity and behavioral effects of DiMe-C7 [1].

NK1 Receptor Behavioral Pharmacology Analgesia

Optimal Use Cases for [Glp5] Substance P (5-11) Based on Differentiated Evidence


Investigating Localized Dopamine Modulation in the Nigrostriatal Pathway

As established in Section 3, [Glp5] Substance P (5-11) exhibits a highly specific, biphasic effect on spontaneous dopamine release in the rat striatum, with a significant effect at 0.1 nM and a smaller effect at 1 nM [1]. This makes it an ideal tool for dissecting the local, modulatory role of endogenous Substance P fragments on dopaminergic transmission within the striatum, a key region for motor control and reward processing. This application is distinct from using full-length Substance P, which produces a broader effect, or DiMe-C7, which targets other midbrain regions .

Studying Peptide Metabolism and the Formation of Bioactive Fragments

As an endogenously occurring Substance P fragment in the rat CNS [1], [Glp5] Substance P (5-11) is a valuable standard and tool for investigating the metabolic pathways of Substance P. Its formation from the full-length peptide and its unique activity profile allow researchers to study how neuropeptide processing can generate fragments with novel biological functions, distinct from the parent molecule. Its enhanced stability due to the pyroglutamyl modification also makes it a reliable probe for such metabolic studies.

Probing the Functional Selectivity of Neurokinin Receptor Fragments

Unlike the long-acting NK1 agonist DiMe-C7, [Glp5] Substance P (5-11) demonstrates a localized, modulatory role that may not be fully explained by simple NK1 agonism [1]. This compound is therefore particularly well-suited for research aimed at understanding potential biased signaling or the existence of distinct receptor subtypes for peptide fragments. It allows for the interrogation of signaling pathways that are preferentially activated by endogenous metabolic products of Substance P, rather than by synthetic, long-acting analogs .

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